6-Mercaptopurine-Arabinoside, often referred to as 6MP-Arabinoside, is a derivative of 6-mercaptopurine, a purine analog used primarily in the treatment of certain types of leukemia and autoimmune diseases. The compound combines the pharmacological properties of 6-mercaptopurine with an arabinose sugar moiety, which enhances its solubility and bioavailability compared to its parent compound. This modification aims to improve therapeutic efficacy while potentially reducing side effects associated with traditional 6-mercaptopurine administration.
6MP-Arabinoside exhibits significant biological activity primarily as an antimetabolite. Its mechanisms include:
The synthesis of 6MP-Arabinoside can be achieved through several methods:
The applications of 6MP-Arabinoside span various fields:
Interaction studies involving 6MP-Arabinoside focus on its pharmacokinetics and potential drug-drug interactions:
Several compounds share structural or functional similarities with 6MP-Arabinoside. Here are some notable examples:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Cytarabine | Pyrimidine analog | Treatment of leukemia | Incorporates into DNA; halts replication |
Azathioprine | Prodrug of mercaptopurine | Autoimmune diseases | Converted to mercaptopurine in vivo |
Fludarabine | Purine analog | Chronic lymphocytic leukemia | More selective for lymphoid cells |
Gemcitabine | Nucleoside analog | Pancreatic cancer | Inhibits DNA synthesis through triphosphate form |
Uniqueness of 6MP-Arabinoside:
6-Mercaptopurine arabinoside represents a purine nucleoside analog with the molecular formula C10H12N4O4S and a molecular weight of 284.29 daltons [3]. This compound, also known by its Chemical Abstracts Service number 892-49-9, consists of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, four oxygen atoms, and one sulfur atom [3] [28]. The molecular structure incorporates a purine base linked to an arabinose sugar moiety through a glycosidic bond, forming a nucleoside analog with distinct chemical and biological properties [3] [28].
The compound exhibits a complex heterocyclic structure combining the aromatic purine ring system with the five-membered furanose sugar ring [28]. The presence of sulfur in the molecular framework distinguishes this compound from naturally occurring purine nucleosides, conferring unique chemical reactivity and biological activity [3] [28]. The molecular composition reflects the integration of the 6-mercaptopurine purine base with the D-arabinofuranose sugar component, resulting in a synthetic nucleoside analog with antimetabolite properties [3] [35].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₄O₄S |
Molecular Weight | 284.29 daltons |
CAS Number | 892-49-9 |
Chemical Classification | Purine nucleoside analog |
The arabinose component of 6-mercaptopurine arabinoside exists in the D-arabinofuranose configuration, featuring a five-membered ring structure with specific stereochemical characteristics [3] [13]. The arabinofuranose moiety adopts the β-anomeric configuration, which is critical for the compound's biological recognition and enzymatic interactions [13] [28]. This sugar component contains four chiral centers, each contributing to the overall three-dimensional structure and molecular conformation [13].
The furanose ring system of the arabinose moiety exhibits characteristic flexibility, allowing for conformational changes that influence the compound's interaction with biological targets [10] [12]. The hydroxyl groups at positions 2', 3', and 5' of the arabinose ring provide sites for potential chemical modifications and contribute to the compound's solubility characteristics [12] [25]. The arabinofuranose configuration distinguishes this compound from ribonucleoside analogs, as arabinose differs from ribose in the stereochemistry at the 2' carbon position [13] [19].
Research has demonstrated that the arabinose sugar configuration significantly impacts the compound's resistance to enzymatic degradation compared to ribonucleoside analogs [5] [19]. The arabinofuranose moiety contributes to the compound's stability profile and influences its pharmacokinetic properties [5] [27]. The specific stereochemical arrangement of the arabinose component plays a crucial role in determining the compound's interaction with purine metabolic enzymes [5] [19].
The purine component of this nucleoside analog is 6-mercaptopurine, characterized by the presence of a sulfur atom at the 6-position of the purine ring system [4] [28]. This thiopurine base represents an isosteric replacement of the oxygen atom found in hypoxanthine, creating a sulfur analog with distinct chemical properties [4] [9]. The 6-mercaptopurine moiety exists primarily in the thione tautomeric form under physiological conditions, with the sulfur atom participating in tautomeric equilibrium [4] [24].
The purine ring system maintains the characteristic bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring [4] [31]. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring contribute to the compound's basicity and hydrogen bonding capabilities [4] [24]. The sulfur substitution at position 6 significantly alters the electronic distribution within the purine ring, affecting both chemical reactivity and biological activity [4] [36].
Structural analysis reveals that the 6-mercaptopurine component serves as the pharmacophore responsible for the compound's antimetabolite activity [4] [36]. The thiol group at position 6 can undergo various chemical transformations, including oxidation and methylation, which are relevant to the compound's metabolic pathways [4] [24]. The purine component's planar aromatic structure facilitates π-π stacking interactions and hydrogen bonding with biological macromolecules [4] [31].
The glycosidic bond connecting the 6-mercaptopurine base to the arabinofuranose sugar occurs between the N9 nitrogen of the purine ring and the C1' carbon of the arabinose sugar [3] [13]. This β-N9-glycosidic linkage exhibits characteristic stability under neutral and mildly basic conditions while showing susceptibility to acid-catalyzed hydrolysis [10] [13]. The bond length and angle of the glycosidic linkage influence the overall molecular conformation and biological activity [10] [13].
The β-anomeric configuration of the glycosidic bond places the purine base in the anti-conformation relative to the sugar moiety, which is the preferred orientation for most biological interactions [13] [34]. This stereochemical arrangement allows for optimal fitting into enzyme active sites and nucleic acid structures [13] [30]. The glycosidic bond rotation provides conformational flexibility that enables the molecule to adopt various conformations necessary for biological function [10] [13].
Research indicates that the stability of the glycosidic bond varies with pH, temperature, and ionic strength conditions [25] [26]. The bond exhibits greater stability compared to some other nucleoside analogs, contributing to the compound's overall chemical stability [25] [34]. The glycosidic linkage properties directly influence the compound's susceptibility to nucleoside phosphorylases and other glycosidic bond-cleaving enzymes [5] [30].
6-Mercaptopurine arabinoside exhibits limited aqueous solubility, requiring specific solvent systems for effective dissolution [21] [22]. The compound demonstrates improved solubility in organic solvents such as dimethyl sulfoxide and dimethyl formamide compared to aqueous solutions [22] [25]. In buffered aqueous systems, the compound shows pH-dependent solubility behavior, with enhanced dissolution under alkaline conditions [21] [24].
Solubility studies indicate that the compound can achieve concentrations of approximately 0.5 milligrams per milliliter in mixed solvent systems containing dimethyl sulfoxide and phosphate-buffered saline [22]. The presence of the arabinose sugar moiety contributes to the compound's hydrophilic character, while the 6-mercaptopurine component imparts lipophilic properties [22] [25]. Temperature significantly affects solubility, with higher temperatures generally increasing dissolution rates [25] [26].
The compound's solubility characteristics are influenced by the formation of hydrogen bonds between the hydroxyl groups of the arabinose moiety and water molecules [22] [25]. Ionic strength and buffer composition also impact solubility behavior, with certain buffer systems enhancing dissolution [22] [26]. These solubility parameters are crucial for formulation development and analytical method preparation [22] [25].
The stability profile of 6-mercaptopurine arabinoside varies significantly with environmental conditions, including temperature, pH, light exposure, and oxygen concentration [22] [25]. Under refrigerated storage conditions at negative twenty degrees Celsius, the compound maintains chemical stability for extended periods [22] [28]. Thermal degradation becomes pronounced at elevated temperatures, with the predicted boiling point of 714.7 degrees Celsius indicating high thermal stability under normal conditions [28].
pH stability studies reveal that the compound is most stable under neutral to slightly alkaline conditions, with increased degradation observed under highly acidic environments [21] [25]. The glycosidic bond represents the primary site of acid-catalyzed hydrolysis, leading to liberation of the free sugar and purine base [25] [26]. Oxidative degradation can occur at the sulfur atom of the 6-mercaptopurine moiety, particularly under aerobic conditions [22] [25].
Photostability assessments indicate that the compound exhibits sensitivity to ultraviolet light, requiring protection from direct light exposure during storage and handling [22] [25]. The stability profile in various pharmaceutical excipients and formulation components has been characterized to support development activities [25] [26]. Long-term stability studies demonstrate the importance of controlled storage conditions for maintaining compound integrity [22] [25].
The spectroscopic characteristics of 6-mercaptopurine arabinoside provide valuable information for structural confirmation and analytical applications [3] [21]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the electronic transitions within the purine chromophore [21] [24]. The compound exhibits absorption bands characteristic of thiopurine systems, with specific wavelengths dependent on solvent and pH conditions [21] [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information about both the purine and arabinose components [12] [14]. Proton nuclear magnetic resonance spectra show characteristic signals for the arabinose hydroxyl groups, anomeric proton, and purine ring protons [12] [19]. Carbon-13 nuclear magnetic resonance spectroscopy enables identification of individual carbon environments within both ring systems [12] [14].
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound [3] [14]. Infrared spectroscopy reveals functional group characteristics, including carbon-sulfur stretching vibrations, hydroxyl group absorptions, and purine ring vibrations [10] [14]. These spectroscopic properties serve as fingerprints for compound identification and purity assessment [3] [21].
6-Mercaptopurine arabinoside can exist in multiple isomeric forms, primarily related to the anomeric configuration of the glycosidic bond and potential tautomeric forms of the purine base [3] [19]. The β-anomer represents the predominant and biologically relevant form, while α-anomeric forms may be present as minor components [13] [19]. Tautomeric equilibria involving the thione and thiol forms of the 6-mercaptopurine moiety contribute to the compound's structural diversity [4] [24].
Derivative compounds have been synthesized through modification of the hydroxyl groups present on the arabinose moiety [19] [25]. Ester derivatives at the 2', 3', and 5' positions have been prepared to modify solubility and stability characteristics [19] [25]. These derivatives serve as potential prodrugs that can be hydrolyzed to release the parent compound [19] [25].
Research has explored various structural modifications aimed at improving pharmacological properties while maintaining biological activity [19] [36]. Methylation at the sulfur atom yields 6-methylthiopurine arabinoside derivatives with altered metabolic profiles [4] [19]. Phosphorylated derivatives at the 5' position represent potential activated forms that bypass certain metabolic activation steps [19] [31].
The synthesis of 6-mercaptopurine arabinoside employs glycosylation reactions between appropriately protected 6-mercaptopurine derivatives and arabinose precursors [17] [19]. The stereospecific sodium salt glycosylation procedure represents a key synthetic approach that ensures the formation of the desired β-anomeric configuration [19]. This methodology involves the reaction of sodium salts of 6-chloropurine derivatives with protected arabinofuranose halides [19].
Initial synthetic routes involve the preparation of 6-chloropurine arabinofuranose intermediates, followed by nucleophilic displacement of the chlorine atom with hydrogen sulfide or other sulfur-containing nucleophiles [17] [19]. The use of appropriately protected sugar derivatives prevents unwanted side reactions and ensures regioselective bond formation [19]. Deprotection steps reveal the final hydroxyl groups on the arabinose moiety [19].
Alternative synthetic approaches utilize direct condensation reactions between 6-mercaptopurine and activated arabinose derivatives under appropriate catalytic conditions [17] [19]. The choice of leaving groups on the arabinose component significantly influences reaction efficiency and stereoselectivity [19]. Modern synthetic methodologies employ various protecting group strategies to achieve high yields and purity of the final product [17] [19].